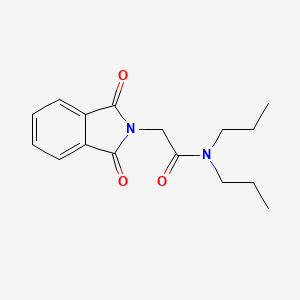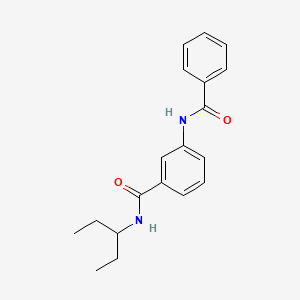![molecular formula C20H25N3O2 B5834949 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein-protein interactions and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibits protein-protein interactions by binding to the interface between the two proteins and disrupting their interaction. This binding is specific and occurs at low concentrations, making 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide a potent inhibitor of protein-protein interactions. The binding of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide to the protein interface is reversible, allowing for the modulation of protein-protein interactions in a controlled manner.
Biochemical and Physiological Effects
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to have potent biochemical and physiological effects. In cancer cell lines, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibits the growth and proliferation of cells by suppressing the expression of c-Myc, a key oncogenic transcription factor. In inflammatory and autoimmune diseases, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide suppresses the activation of NF-κB, a key transcription factor involved in the immune response. Additionally, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the replication of viral particles by disrupting the interaction between viral proteins and host proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, allowing for the modulation of specific pathways in a controlled manner. 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is also highly specific, allowing for the inhibition of specific protein-protein interactions without affecting other pathways. However, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide can be toxic at high concentrations, which can limit its use in certain cell lines.
Direcciones Futuras
There are several future directions for research on 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One area of research is the development of more potent and specific inhibitors of protein-protein interactions. Another area of research is the identification of new protein-protein interactions that can be targeted by 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. Additionally, the use of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, is an area of research that holds promise for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are 4-methylpiperazine, 4-bromoaniline, and ethyl 4-aminobenzoate. The intermediates are prepared by reacting these starting materials with various reagents, such as sodium hydride, sodium borohydride, and acetic anhydride. The final coupling reaction is achieved by reacting the intermediate with 3-ethoxybenzoyl chloride in the presence of a base. The yield of 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is around 30-40%, and the purity is typically above 95%.
Aplicaciones Científicas De Investigación
3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the suppression of tumor growth in various cancer cell lines. 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the interaction between the transcription factor NF-κB and its partner protein IKKβ, leading to the suppression of inflammation and autoimmune diseases. Additionally, 3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential use in the treatment of viral infections, such as HIV and Ebola, by inhibiting the interaction between viral proteins and host proteins.
Propiedades
IUPAC Name |
3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-25-19-6-4-5-16(15-19)20(24)21-17-7-9-18(10-8-17)23-13-11-22(2)12-14-23/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKNYFYCJFRNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)

![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)